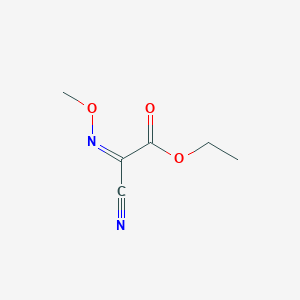

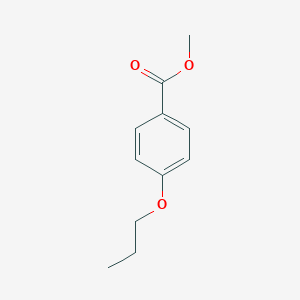

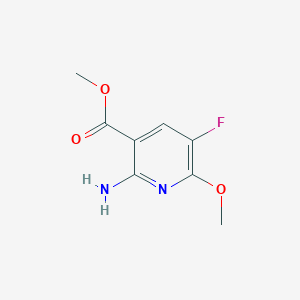

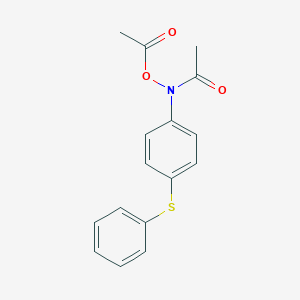

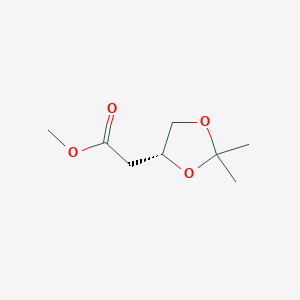

(R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate involves various chemical routes, often including the formation of dioxolane rings as key intermediates. For example, the photochemical addition of cis- or trans-2,4-dimethyl-1,3-dioxolane to methyl acrylate leads to a mixture of geometrically isomeric products, showcasing the synthetic versatility of dioxolane derivatives (Kobayashi & Simamura, 1973).

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate has been extensively studied. X-ray diffraction techniques have been pivotal in determining the crystal and molecular structures of these compounds, revealing intricate details about their configuration and stereochemistry. For instance, the molecular and solid-state structures of certain dioxolane derivatives have been characterized, providing insights into their geometrical arrangements and intermolecular interactions (Jagadeesan et al., 2013).

Chemical Reactions and Properties

Dioxolane derivatives exhibit a range of chemical reactions and properties, influenced by their unique structural features. The reactivity and stereochemistry of the 1,3-dioxolan-2-yl radical, for example, have been demonstrated through photochemical additions, highlighting the pyramidal structure of the radical center involved in these reactions (Kobayashi & Simamura, 1973).

科学的研究の応用

Chemical Modifications of Biopolymers

Research into the chemical modification of xylan, a biopolymer, suggests the potential for creating biopolymer ethers and esters with specific properties. For instance, the synthesis of novel xylan esters through the conversion of hemicellulose with various acids and activating agents demonstrates the versatility of chemical modifications in producing materials with tailored functionalities. These xylan derivatives, particularly esters, may form nanoparticles suitable for drug delivery applications, showcasing a direct application of chemical synthesis techniques in biomedical engineering and pharmaceuticals (Petzold-Welcke et al., 2014).

Green Chemistry for Natural Product Extraction

The exploration of 2-methyloxolane (2-MeOx) as a sustainable, bio-based solvent highlights the shift towards environmentally friendly alternatives in the extraction of natural products. This solvent's efficiency in extracting lipophilic compounds, along with its favorable toxicological profile and reduced environmental impact, exemplifies green chemistry's role in enhancing the sustainability of chemical processes. Such innovations are crucial in the food and pharmaceutical industries, where solvent choice impacts both safety and ecological footprint (Rapinel et al., 2020).

Drug Synthesis Methodologies

The review on the synthesis of (S)-clopidogrel, an antiplatelet and antithrombotic drug, underlines the importance of stereoselective synthesis in pharmaceutical production. The discussion covers various synthetic methods, highlighting the significance of choosing the right synthetic route for achieving desired purity and activity levels in drug compounds. This area of research is critical for developing effective medications with minimal side effects, demonstrating the chemical compound's role in facilitating advanced drug synthesis techniques (Saeed et al., 2017).

特性

IUPAC Name |

methyl 2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-8(2)11-5-6(12-8)4-7(9)10-3/h6H,4-5H2,1-3H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMMCWMMNLSHFT-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。